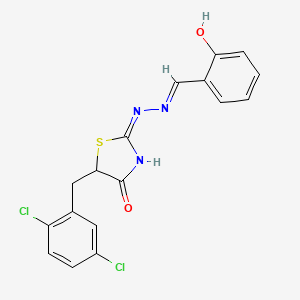
(E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H13Cl2N3O2S and its molecular weight is 394.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound is characterized by a thiazolidin-4-one ring, which can be modified at various positions to enhance biological activity. The presence of dichlorobenzyl and hydroxybenzylidene substituents plays a crucial role in its pharmacological properties.
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The compound's efficacy was evaluated against various cancer cell lines, revealing IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
Research has demonstrated that thiazolidin-4-one derivatives possess antimicrobial properties against various pathogens. The compound was evaluated for its activity against Gram-positive and Gram-negative bacteria, showing promising results that suggest it may serve as a potential antimicrobial agent .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that modifications in the thiazolidin-4-one structure can enhance antioxidant capacity. The compound exhibited moderate antioxidant activity, with specific derivatives demonstrating superior effects compared to standard antioxidants like vitamin C .
The mechanisms underlying the biological activities of thiazolidin-4-ones often involve modulation of signaling pathways related to apoptosis and inflammation. For example:
- Apoptosis Induction : The compound can activate caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress markers.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components:
- Substituents : Electron-withdrawing groups (like halogens) at specific positions enhance cytotoxicity.
- Hydroxyl Groups : Hydroxyl substitutions improve antioxidant potential.
Case Studies
- Cytotoxicity Study : A series of thiazolidin-4-one derivatives were synthesized and tested for cytotoxicity against HeLa and K562 cell lines. Results indicated a strong correlation between structural modifications and increased cytotoxic effects .
- Antimicrobial Evaluation : A study involving twenty-one thiazolidin-4-one derivatives assessed their antimicrobial effectiveness against various bacterial strains, highlighting the importance of specific substituents in enhancing activity .
特性
IUPAC Name |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-5-6-13(19)11(7-12)8-15-16(24)21-17(25-15)22-20-9-10-3-1-2-4-14(10)23/h1-7,9,15,23H,8H2,(H,21,22,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBTXTNRHXFSIY-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














